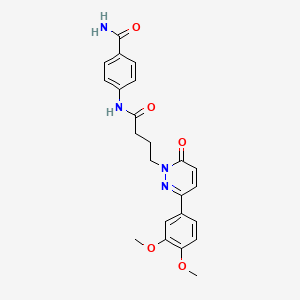
4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a pyridazine ring, and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the benzamide group and the pyridazine ring would likely contribute to the rigidity of the molecule, while the methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the benzamide group. The pyridazine ring is a heterocyclic compound and may undergo reactions typical of such structures. The benzamide group could potentially undergo hydrolysis, forming an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group and the pyridazine ring could potentially increase the compound’s melting and boiling points compared to simpler organic molecules. The methoxy groups could also increase the compound’s solubility in polar solvents .科学研究应用
Metabolic Properties and Antineoplastic Potential
A study on a structurally similar compound, JS-38, revealed its metabolism and disposition in rats, highlighting its unique pharmacologic property of accelerating bone-marrow cell formation. This suggests potential applications in oncology and regenerative medicine (Zhang et al., 2011).
Chemical Synthesis and Structural Analysis
Research on benzamides similar to the compound has led to the development of new synthetic methods. For instance, the Bischler-Napieralski reaction was used to synthesize and analyze the structure of related compounds, contributing to the understanding of benzamide chemistry (Browne et al., 1981).
Antimicrobial and Docking Studies
The synthesis of related benzamides has been explored for their antimicrobial properties. For example, the study by Talupur et al. (2021) involved synthesizing and characterizing benzamide derivatives, including molecular docking studies, to understand their interaction with biological targets (Talupur et al., 2021).
Crystal Structure and Supramolecular Aggregation
Research on similar benzamides has also focused on their crystal structures and supramolecular interactions. Kranjc et al. (2012) investigated the crystal structures of related compounds, providing insights into their molecular interactions (Kranjc et al., 2012).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of benzamides related to the compound , such as the study by Bhaskar et al. (2019), contribute to the broader understanding of this class of compounds (Bhaskar et al., 2019).
Anti-Tubercular Applications
Nimbalkar et al. (2018) synthesized benzamide derivatives for potential anti-tubercular applications, showcasing the versatility of these compounds in addressing infectious diseases (Nimbalkar et al., 2018).
未来方向
属性
IUPAC Name |
4-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-19-11-7-16(14-20(19)32-2)18-10-12-22(29)27(26-18)13-3-4-21(28)25-17-8-5-15(6-9-17)23(24)30/h5-12,14H,3-4,13H2,1-2H3,(H2,24,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKOQVIJVXFUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

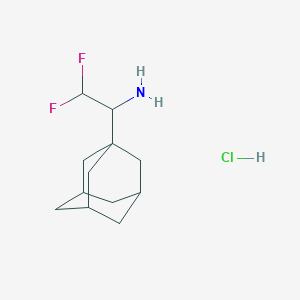
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
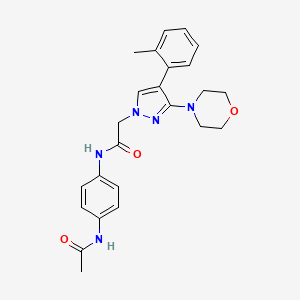

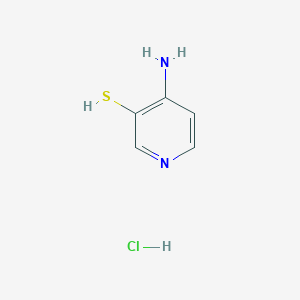
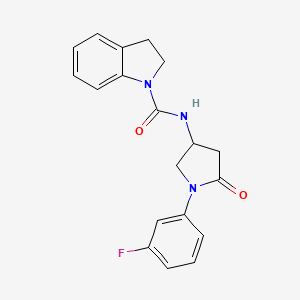
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)
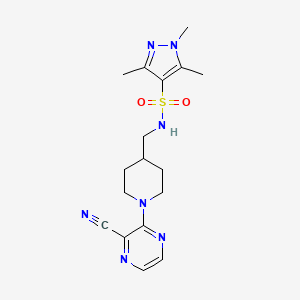
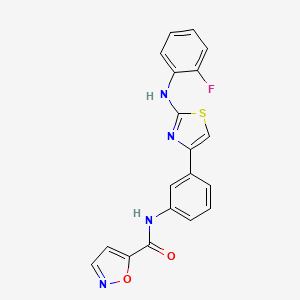
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)